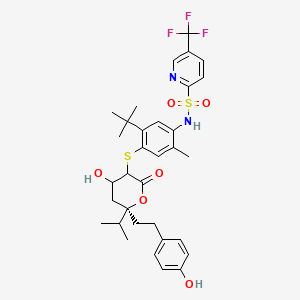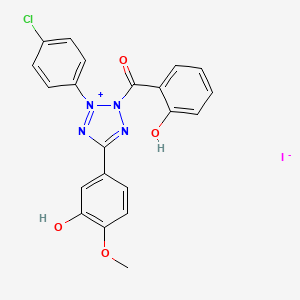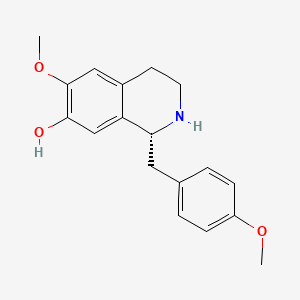
4'-O-Methylcoclaurine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is derived from the methylation of 3’-hydroxy-N-methylcoclaurine and plays a crucial role in the biosynthesis of other significant alkaloids, such as reticuline. It is primarily found in plants like Coptis chinensis and is involved in the production of berberine, a well-known pharmaceutical alkaloid with various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylcoclaurine typically involves the methylation of 3’-hydroxy-N-methylcoclaurine. This reaction is catalyzed by the enzyme 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the 4’-oxygen atom of 3’-hydroxy-N-methylcoclaurine .
Industrial Production Methods: In an industrial setting, the production of 4’-O-Methylcoclaurine can be enhanced through metabolic engineering of plants like Coptis japonica. By overexpressing the 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase gene, the yield of 4’-O-Methylcoclaurine and related alkaloids can be significantly increased .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-O-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex alkaloids.
Reduction: This reaction can modify the functional groups on the molecule.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-O-Methylcoclaurine, such as reticuline, which is a key intermediate in the biosynthesis of other alkaloids .
Applications De Recherche Scientifique
4’-O-Methylcoclaurine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids.
Biology: It is studied for its role in plant metabolism and its biosynthetic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceutical compounds like berberine
Mécanisme D'action
The mechanism of action of 4’-O-Methylcoclaurine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by:
Molecular Targets: The primary molecular targets include enzymes involved in alkaloid biosynthesis.
Pathways Involved: The biosynthetic pathway of 4’-O-Methylcoclaurine is part of the larger benzylisoquinoline alkaloid biosynthesis pathway.
Comparaison Avec Des Composés Similaires
4’-O-Methylcoclaurine is unique compared to other similar compounds due to its specific role in the biosynthesis of reticuline and other alkaloids. Similar compounds include:
3’-Hydroxy-N-methylcoclaurine: The precursor to 4’-O-Methylcoclaurine.
Reticuline: A direct product of 4’-O-Methylcoclaurine methylation.
Norcoclaurine: Another benzylisoquinoline alkaloid involved in similar biosynthetic pathways
Propriétés
Numéro CAS |
154727-04-5 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
Clé InChI |
XIEZJSPLHXEHSK-MRXNPFEDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



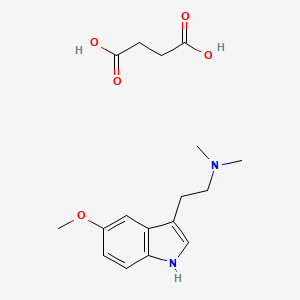
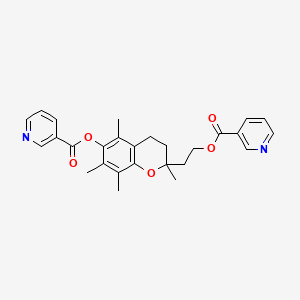

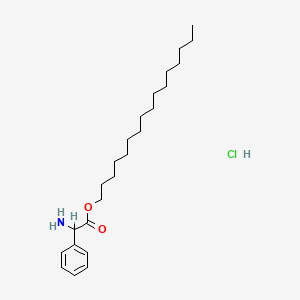
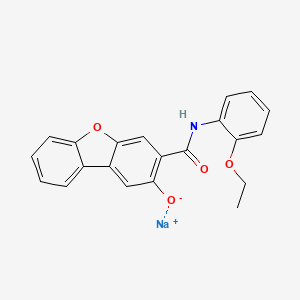

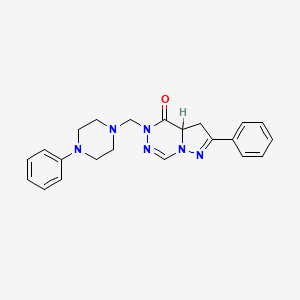
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)

